

# An In-depth Technical Guide to (4-Acetylphenyl)thiourea

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## Compound of Interest

Compound Name: (4-Acetylphenyl)thiourea

Cat. No.: B1271874

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CAS Number: 71680-92-7

This technical guide provides a comprehensive overview of **(4-Acetylphenyl)thiourea**, a molecule of interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities, supported by experimental methodologies and spectroscopic data.

## Chemical and Physical Properties

**(4-Acetylphenyl)thiourea**, with the molecular formula  $C_9H_{10}N_2OS$ , is a derivative of thiourea featuring a 4-acetylphenyl substituent. Its chemical structure combines the functionalities of a ketone and a thiourea, making it a versatile scaffold for further chemical modifications and a candidate for various biological activities.

Property	Value
CAS Number	71680-92-7
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> OS
Molecular Weight	194.25 g/mol
Melting Point	215°C
Boiling Point	354.3°C at 760 mmHg
LogP	2.318

Solubility: While specific quantitative solubility data for **(4-Acetylphenyl)thiourea** is not readily available, general solubility patterns for thiourea suggest it is soluble in ethanol and methanol and sparingly soluble in water.<sup>[1]</sup> Its solubility in common organic solvents like dimethyl sulfoxide (DMSO) is expected to be good, which is typical for compounds of this nature used in biological screening.

## Synthesis

The synthesis of **(4-Acetylphenyl)thiourea** can be achieved through the reaction of 4-aminoacetophenone with an isothiocyanate precursor. A common and effective method involves the in situ generation of acetyl isothiocyanate from acetyl chloride and a thiocyanate salt, which then reacts with the amine.<sup>[2]</sup>

## Experimental Protocol: Synthesis of (4-Acetylphenyl)thiourea

This protocol is adapted from the general synthesis of N-acyl-N'-arylthioureas.<sup>[2]</sup>

Materials:

- 4-Aminoacetophenone
- Acetyl chloride
- Potassium thiocyanate (KSCN)

- Anhydrous acetone
- Ice-cooled water
- Ethanol (for recrystallization)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of potassium thiocyanate (1.05 equivalents) in anhydrous acetone.
- To the stirred suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.
- After the addition of acetyl chloride is complete, add a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.
- Once the addition is complete, reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, pour the mixture into ice-cooled water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from ethanol to yield pure **(4-Acetylphenyl)thiourea**.



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**Fig. 1:** Synthesis workflow for **(4-Acetylphenyl)thiourea**.

## Spectroscopic Data

The structural confirmation of **(4-Acetylphenyl)thiourea** relies on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from data on closely related compounds.<sup>[3]</sup>

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of  $\delta$  7.0-8.0 ppm. The methyl protons of the acetyl group would appear as a sharp singlet around  $\delta$  2.5 ppm. The N-H protons of the thiourea moiety would appear as broad singlets at a more downfield chemical shift, the exact position of which can be concentration and solvent dependent.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of  $\delta$  180-190 ppm. The carbonyl carbon of the acetyl group will resonate at a lower field, typically around  $\delta$  195-205 ppm. The aromatic carbons will appear in the  $\delta$  110-150 ppm region, and the methyl carbon of the acetyl group will be observed at approximately  $\delta$  25-30 ppm.

**FTIR Spectroscopy:** The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- N-H stretching: A broad band in the region of 3100-3400  $\text{cm}^{-1}$
- C=O stretching (ketone): A strong, sharp peak around 1680  $\text{cm}^{-1}$
- C=S stretching (thiourea): A band in the region of 1200-1300  $\text{cm}^{-1}$  and another around 700-800  $\text{cm}^{-1}$
- Aromatic C=C stretching: Peaks in the 1450-1600  $\text{cm}^{-1}$  region

**Mass Spectrometry:** The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (194.25 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the thiourea moiety.

## Biological Activity

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.<sup>[4][5]</sup> The presence of

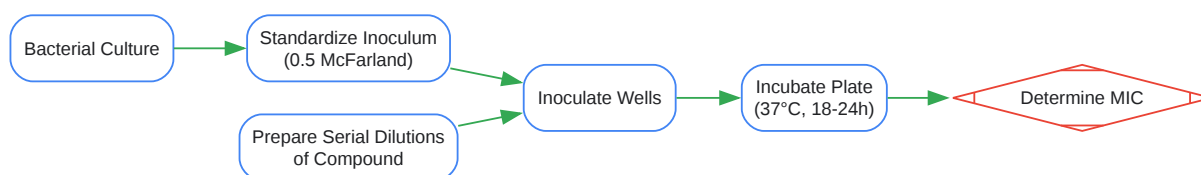
both hydrogen bond donor and acceptor groups, along with a lipophilic aromatic ring, allows these molecules to interact with various biological targets.

## Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal potential of thiourea derivatives. While specific data for **(4-Acetylphenyl)thiourea** is limited, related compounds have shown significant activity against a range of pathogens. For instance, some thiourea derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5]

### Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- **Preparation of Bacterial Inoculum:** A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
- **Serial Dilution:** The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.



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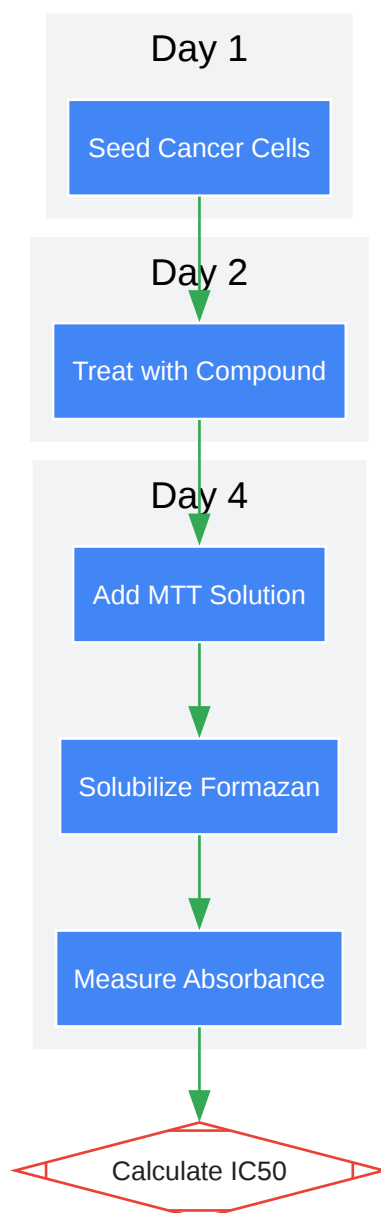
**Fig. 2:** Workflow for MIC determination.

## Anticancer Activity

Thiourea derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to induce apoptosis or interfere with key cellular signaling pathways.

### Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC<sub>50</sub> Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC<sub>50</sub>) is calculated from the dose-response curve.



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**Fig. 3:** Logical workflow of the MTT assay.

## Conclusion

**(4-Acetylphenyl)thiourea** is a compound with significant potential for further investigation in the fields of medicinal and materials chemistry. Its straightforward synthesis and the known biological activities of the thiourea scaffold make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its synthesis and

evaluation. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

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